3-(2'-chlorophenyl)-4-chloro-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
4-chloro-5-(2-chlorophenyl)-1H-pyrazole |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-4-2-1-3-6(7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |
InChI Key |
WCJFZHFULFWVBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrazole Systems
Contemporary Approaches in Pyrazole (B372694) Synthesis
Modern synthetic chemistry offers a diverse toolkit for the construction of the pyrazole ring. These methods move beyond traditional approaches to incorporate principles of green chemistry, catalysis, and process intensification, enabling the creation of highly functionalized pyrazoles with greater control and efficiency.
The most fundamental and enduring method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govresearchgate.net This pathway remains a cornerstone of pyrazole chemistry due to its reliability and the ready availability of starting materials. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jetir.org
Variations of this classical approach include the use of α,β-unsaturated carbonyl compounds, which react with hydrazines in a Michael addition-cyclization sequence. beilstein-journals.org The regioselectivity of these reactions can often be controlled by strategically modifying the structure of the reactants or the reaction conditions. organic-chemistry.org For instance, the reaction of β-enamino diketones with arylhydrazines can be directed by Lewis acids to produce specific regioisomers. organic-chemistry.org These classical methods, while robust, often require harsh conditions and can generate significant waste, prompting the development of more modern alternatives. researchgate.net
Table 1: Overview of Classical Pyrazole Synthesis Reactions
| Reaction Name | Key Reactants | General Product |
|---|---|---|
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Substituted Pyrazole |
| Michael Addition-Cyclization | α,β-Unsaturated carbonyl, Hydrazine | Substituted Pyrazole |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, significantly reducing reaction times from hours to minutes. rsc.orgdergipark.org.tr This technique utilizes the direct interaction of microwave irradiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that often results in higher yields and cleaner product profiles compared to conventional heating methods. nih.govbenthamdirect.com
In pyrazole synthesis, microwave irradiation has been successfully applied to classical condensation reactions as well as multicomponent protocols. mdpi.comdergipark.org.tr For example, the four-component condensation of acetoacetic ester, hydrazine, aldehydes, and malononitrile (B47326) can be efficiently carried out using a combination of microwave heating and an eco-friendly water-ethanol solvent system. nih.gov The advantages of this approach include not only speed and efficiency but also alignment with the principles of green chemistry by reducing energy consumption and often enabling the use of more benign solvents. benthamdirect.comresearchgate.net The efficiency of microwave-assisted synthesis has made it a preferred method in modern medicinal chemistry for the rapid generation of libraries of pyrazole-containing compounds. rsc.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Method | Reaction Time | Yield | Conditions |
|---|---|---|---|
| Conventional Heating | 2 - 2.5 hours | Moderate | Reflux in Ethanol (B145695) |
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have profoundly influenced the design of synthetic routes to pyrazoles. jetir.org Key strategies include the use of water as a solvent, the development of solvent-free reaction conditions, and the application of reusable catalysts. nih.govresearchgate.netresearchgate.net
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution. These reactions can be facilitated by grinding the reactants together, sometimes in the presence of a catalyst, or by using techniques like concentrated solar radiation. nih.govtandfonline.com For example, highly substituted pyrano[2,3-c]pyrazoles have been synthesized in high yields under solvent-free conditions using montmorillonite (B579905) K10 clay as a catalyst. mdpi.com Another approach involves using organic ionic salts, such as tetrabutylammonium (B224687) bromide, as a recyclable polar reaction medium under solvent-free conditions at room temperature. tandfonline.com These methods are not only environmentally benign but also often simpler, more cost-effective, and highly efficient. tandfonline.comtandfonline.com
Catalytic methods and multicomponent reactions (MCRs) represent a paradigm shift in synthetic efficiency, allowing for the construction of complex molecules like pyrazoles in a single, one-pot operation. beilstein-journals.orgmdpi.com MCRs are atom-economical processes where three or more reactants combine in a sequential manner to form a final product that incorporates portions of all the starting materials. nih.govacs.org
These reactions are often facilitated by catalysts that can be either acidic or basic, Lewis acids, or transition metals. beilstein-journals.org For instance, catalysts like ytterbium(III) perfluorooctanoate (Yb(PFO)₃) and zinc triflate have been shown to be highly effective in the three-component synthesis of polysubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org The use of heterogeneous catalysts is particularly advantageous as they can be easily recovered and reused, further enhancing the green credentials of the synthesis. researchgate.net
Palladium catalysis has become an indispensable tool for forming carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds, enabling the synthesis of highly decorated pyrazole systems. researchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is widely used to couple pyrazoles with aryl halides or triflates to produce N-arylpyrazoles. acs.orgmit.edu The choice of ligand is crucial for the success of these reactions, with sterically demanding biarylphosphine ligands like tBuBrettPhos enabling the coupling of challenging substrates, including ortho-substituted aryl triflates. acs.orgmit.edu
Beyond C–N coupling, palladium-catalyzed reactions such as the Suzuki and Negishi couplings are used to introduce aryl or alkyl substituents onto the pyrazole core. researchgate.net These reactions typically involve the coupling of a pyrazole triflate with an organoboron or organozinc reagent, respectively, providing a versatile method for late-stage functionalization of the pyrazole scaffold. researchgate.net
Ruthenium-catalyzed reactions have opened new avenues for pyrazole synthesis, particularly through oxidative C-N coupling. nih.gov An innovative method involves the intramolecular aerobic oxidative coupling of hydrazones derived from aldehydes or ketones. organic-chemistry.orgacs.org This process utilizes a ruthenium(II) catalyst and molecular oxygen (O₂) as a green and sustainable oxidant, producing water as the only byproduct. organic-chemistry.org
The reaction proceeds via a proposed mechanism involving chelation of the ruthenium catalyst to the hydrazine, followed by C-H activation and reductive elimination to form the C-N bond, thereby constructing the pyrazole ring. organic-chemistry.org This methodology is notable for its excellent functional group tolerance and its ability to produce synthetically challenging tri- and tetrasubstituted pyrazoles in high yields. nih.govacs.org The use of an inexpensive and environmentally benign oxidant makes this a highly attractive and sustainable synthetic strategy. organic-chemistry.org
Catalytic Methods and Multicomponent Reactions
DABCO Catalysis in Pyrano[2,3-c]pyrazole Synthesis
The fusion of a pyran ring to a pyrazole core results in the pyrano[2,3-c]pyrazole scaffold, a structure of interest in medicinal chemistry. The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst has been established as a highly effective method for the synthesis of these fused systems. This approach typically involves a one-pot, multi-component reaction.
For the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, a three-component reaction is employed, combining an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile in the presence of a catalytic amount of DABCO. nih.gov The reaction proceeds efficiently in ethanol under reflux conditions, yielding the desired products in moderate to excellent yields within a short reaction time. nih.gov This methodology's advantages include its operational simplicity, the use of an inexpensive and environmentally friendly catalyst, and high product yields. nih.gov
The general procedure involves mixing the aldehyde, the substituted pyrazolone (B3327878), malononitrile, and DABCO in ethanol and refluxing the mixture. nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration. nih.gov
Table 1: DABCO-Catalyzed Three-Component Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles nih.gov
| Aldehyde | Substituted Pyrazolone | Reagent | Catalyst | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| Benzaldehyde | 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Malononitrile | DABCO | Ethanol | 6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 77% |
| 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Malononitrile | DABCO | Ethanol | 6-Amino-4-(4-chlorophenyl)-1-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Data not available |
Regioselective Synthesis of Substituted Pyrazoles
Control over the orientation of substituents on the pyrazole ring is a critical aspect of synthetic design. Regioselective methods ensure the formation of a specific isomer, which is crucial for the compound's intended properties and function.
Base-Mediated [3+2] Cycloaddition Strategies
A powerful strategy for the regioselective synthesis of polysubstituted pyrazoles is the base-mediated [3+2] cycloaddition. This method involves the reaction of a 1,3-dipole with a dipolarophile. A novel approach utilizes 2-alkynyl-1,3-dithianes and sydnones to construct 1,3,4-trisubstituted pyrazole derivatives with high regioselectivity under mild conditions. acs.orgnih.gov This method leverages an anionic relay process to facilitate the cycloaddition. acs.org
The reaction between a sydnone, such as N-phenylsydnone, and a 2-alkynyl-1,3-dithiane in the presence of a base like lithium bis(trimethylsilyl)amide (LiHMDS) in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature, leads to the formation of the corresponding pyrazole. This strategy has been successfully applied to synthesize pyrazoles with chlorophenyl substituents. For instance, the reaction involving 1-(4-chlorophenyl)sydnone yields a 1-(4-chlorophenyl)-substituted pyrazole. acs.org
Table 2: Base-Mediated [3+2] Cycloaddition for the Synthesis of Chlorophenyl-Substituted Pyrazoles acs.org
| Sydnone | 2-Alkynyl-1,3-dithiane | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| N-(4-chlorophenyl)sydnone | 2-(phenylethynyl)-1,3-dithiane | LiHMDS | THF | 1-(4-Chlorophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole | 75% |
Specific Synthetic Routes for Halogenated Pyrazole Scaffolds
The introduction of halogen atoms, particularly chlorine, onto the pyrazole ring is a key step in the synthesis of compounds like 3-(2'-chlorophenyl)-4-chloro-1H-pyrazole. Various methods have been developed for the specific halogenation of the pyrazole core.
Chlorination Strategies for Pyrazole Rings
Direct C-H halogenation of pyrazole derivatives provides an efficient route to halogenated pyrazoles. For instance, 3-aryl-1H-pyrazol-5-amines can be directly halogenated at the C4 position using N-halosuccinimides (NXS) as the halogenating agents. beilstein-archives.org The reaction with N-chlorosuccinimide (NCS) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature can afford the corresponding 4-chloropyrazole derivatives in good yields. beilstein-archives.org This metal-free protocol is advantageous due to its mild reaction conditions and broad substrate scope. beilstein-archives.org The plausible mechanism involves the formation of an electrophilic halogenating species from the interaction of NCS with DMSO, which then reacts with the electron-rich pyrazole ring. beilstein-archives.org
While this method has been demonstrated for 3-aryl-1H-pyrazol-5-amines, the principle of direct electrophilic chlorination at the C4 position of the pyrazole ring is a viable strategy for the synthesis of 4-chloropyrazoles from appropriate precursors.
Synthesis of Chlorophenyl-Substituted Pyrazolones via Baylis-Hillman Acetate (B1210297) Reaction
The Baylis-Hillman reaction provides a route to multifunctional molecules that can serve as precursors for heterocyclic systems. Chlorophenyl-substituted pyrazolone derivatives have been synthesized utilizing the Baylis-Hillman acetate reaction. researchgate.net This multi-step synthesis involves the initial preparation of a Baylis-Hillman acetate, which is then further elaborated to form the pyrazolone ring. The presence of the chlorophenyl group is incorporated from the starting materials, allowing for the synthesis of a variety of structurally diverse pyrazolones. researchgate.net
Vilsmeier-Haack Reaction in Pyrazole-Carbaldehyde Synthesis
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. This reaction is instrumental in the synthesis of pyrazole-4-carbaldehydes, which are versatile intermediates for further functionalization. The reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). mdpi.comresearchgate.net
This reaction has been successfully applied to various pyrazole substrates. For example, the formylation of acetophenone (B1666503) phenylhydrazones with the Vilsmeier-Haack reagent leads to the formation of 1,3-diaryl-1H-pyrazole-4-carbaldehydes. jocpr.com Similarly, 1-(4-chlorophenyl)-1H-pyrazole can be formylated to produce 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde. jocpr.com The reaction involves an electrophilic attack of the Vilsmeier reagent on the electron-rich C4 position of the pyrazole ring, followed by hydrolysis to yield the aldehyde. jocpr.com The resulting pyrazole-4-carbaldehyde can then be a precursor for further synthetic transformations.
A plausible synthetic route to 3-(2'-chlorophenyl)-4-formyl-1H-pyrazole would involve the Vilsmeier-Haack reaction on 3-(2'-chlorophenyl)-1H-pyrazole. The subsequent conversion of the formyl group to a chloro group would be a necessary step to arrive at the target compound, this compound.
Table 3: Vilsmeier-Haack Formylation of Phenyl-Substituted Pyrazoles
| Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acetophenone phenylhydrazone | DMF/POCl₃ | 50-60°C, 5-6 h | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Data not available | jocpr.com |
| 1-(4-chlorophenyl)-1H-pyrazole | DMF/POCl₃ | Data not available | 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | Data not available | jocpr.com |
Formation of this compound Derivatives: Specific Reaction Pathways
The synthesis of this compound, a molecule of interest in various chemical fields, can be achieved through several strategic pathways. These methodologies primarily involve the construction of the pyrazole core from acyclic precursors followed by or incorporating chlorination. Two prominent approaches include the cyclization of a substituted hydrazone via the Vilsmeier-Haack reaction with subsequent transformation, and a more direct route involving the synthesis of the pyrazole ring followed by regioselective chlorination.
A plausible and versatile method for the synthesis of substituted pyrazoles is the Vilsmeier-Haack reaction of acetophenone hydrazones. This reaction typically yields 3-aryl-1-phenylpyrazole-4-carbaldehydes. In a specific adaptation for the synthesis of the target compound, 2'-chloroacetophenone (B1665101) can serve as the starting material. The initial step involves the condensation of 2'-chloroacetophenone with hydrazine hydrate (B1144303) to form the corresponding hydrazone. This intermediate is then subjected to the Vilsmeier-Haack reagent, prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds through cyclization and formylation, theoretically yielding 3-(2'-chlorophenyl)-1H-pyrazole-4-carbaldehyde.
While the Vilsmeier-Haack reaction provides a pathway to a 4-substituted pyrazole, a subsequent conversion of the 4-formyl group to a chloro substituent would be necessary to obtain the final product. This transformation presents an additional synthetic challenge.
A more direct and potentially higher-yielding approach involves the initial synthesis of the 3-(2'-chlorophenyl)-1H-pyrazole core, followed by a regioselective chlorination at the 4-position. The synthesis of 3-aryl-1H-pyrazoles can be accomplished through the condensation of an appropriately substituted 1,3-diketone with hydrazine. For the target molecule, this would involve a 1-(2'-chlorophenyl)-1,3-diketone.
Once the 3-(2'-chlorophenyl)-1H-pyrazole is obtained, the subsequent chlorination at the 4-position is a critical step. The pyrazole ring is susceptible to electrophilic substitution, and the 4-position is generally the most reactive site. A common and effective reagent for this transformation is N-chlorosuccinimide (NCS). The reaction is typically carried out in a suitable solvent, and the regioselectivity for the 4-position is often high, especially when the 3- and 5-positions are substituted. The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides has been reported to efficiently produce 4-halogenated pyrazole derivatives. researchgate.net While the starting material in this specific literature is an aminopyrazole, the principle of direct C-H halogenation at the 4-position is demonstrated.
The reaction conditions for the chlorination of 3-(2'-chlorophenyl)-1H-pyrazole with NCS would likely involve stirring the reactants in a solvent such as acetonitrile (B52724) or dichloromethane (B109758) at room temperature or with gentle heating to achieve a good yield of this compound. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
The following table summarizes the key steps and reagents for the proposed synthetic pathways:
| Pathway | Step | Starting Material | Key Reagents | Intermediate/Product |
| 1. Vilsmeier-Haack Route | 1 | 2'-chloroacetophenone | Hydrazine hydrate | 2'-chloroacetophenone hydrazone |
| 2 | 2'-chloroacetophenone hydrazone | POCl₃, DMF | 3-(2'-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| 3 | 3-(2'-chlorophenyl)-1H-pyrazole-4-carbaldehyde | Chlorinating agent | This compound | |
| 2. Direct Chlorination Route | 1 | 1-(2'-chlorophenyl)-1,3-diketone | Hydrazine hydrate | 3-(2'-chlorophenyl)-1H-pyrazole |
| 2 | 3-(2'-chlorophenyl)-1H-pyrazole | N-chlorosuccinimide (NCS) | This compound |
Advanced Spectroscopic Characterization and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each atom can be determined.
The ¹H NMR spectrum of 3-(2'-chlorophenyl)-4-chloro-1H-pyrazole is expected to reveal distinct signals corresponding to the protons on the pyrazole (B372694) ring, the chlorophenyl substituent, and the N-H proton of the pyrazole. The electron-withdrawing effects of the chlorine atoms and the aromatic nature of the pyrazole and phenyl rings will influence the chemical shifts of the neighboring protons, generally causing them to appear in the downfield region of the spectrum nih.gov.
The proton on the C5 position of the pyrazole ring is anticipated to appear as a singlet, given the absence of adjacent protons. Its chemical shift would likely be in the aromatic region, influenced by the electronic environment of the pyrazole ring. The protons of the 2'-chlorophenyl group will present a more complex pattern. Due to their proximity and coupling with each other, they are expected to appear as a multiplet in the aromatic region of the spectrum. The exact chemical shifts and coupling patterns would be dictated by the substitution pattern on the phenyl ring.
The N-H proton of the pyrazole ring typically appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature. In many pyrazole derivatives, this signal is observed in the downfield region, often above 10 ppm wisdomlib.org.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H (Pyrazole) | > 10.0 | Broad Singlet |
| H-5 (Pyrazole) | 7.5 - 8.5 | Singlet |
| Aromatic Protons (Chlorophenyl) | 7.0 - 7.8 | Multiplet |
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.
The carbon atoms of the pyrazole ring, C3, C4, and C5, are expected to resonate in the range typical for aromatic heterocyclic compounds. The C3 and C4 carbons, being directly attached to chlorine atoms, will experience a downfield shift due to the electronegativity of the halogen. The C5 carbon will also appear in the aromatic region. The carbon atoms of the 2'-chlorophenyl ring will exhibit signals in the aromatic region, with the carbon atom directly bonded to the pyrazole ring (C1') and the carbon bearing the chlorine atom (C2') having distinct chemical shifts from the other four carbons. The precise assignment of these signals would typically be confirmed by two-dimensional NMR techniques.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (Pyrazole) | 140 - 150 |
| C-4 (Pyrazole) | 110 - 120 |
| C-5 (Pyrazole) | 125 - 135 |
| C-1' (Chlorophenyl) | 130 - 140 |
| C-2' (Chlorophenyl) | 130 - 140 |
| Other Aromatic Carbons (Chlorophenyl) | 120 - 130 |
In the absence of experimental data, theoretical calculations, such as those employing Density Functional Theory (DFT), can provide valuable predictions of NMR chemical shifts rsc.org. These computational methods calculate the magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts. By comparing the theoretically predicted spectrum with experimental data of analogous compounds, a high degree of confidence in the structural assignment can be achieved. Such theoretical studies on pyrazole derivatives have shown a good correlation between calculated and experimental values, aiding in the correct assignment of complex spectra mdpi.comresearchgate.net.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring wisdomlib.org. The C-H stretching vibrations of the aromatic rings (pyrazole and chlorophenyl) would likely appear around 3000-3100 cm⁻¹.
The C=N and C=C stretching vibrations within the pyrazole and phenyl rings are expected to give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region wisdomlib.org. The presence of the C-Cl bonds will result in characteristic stretching vibrations in the fingerprint region, typically between 600 and 800 cm⁻¹. The precise positions of these bands can provide further structural confirmation.
Table 3: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3100 - 3400 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N and C=C Stretch (Aromatic) | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
Similar to NMR analysis, theoretical calculations can be employed to predict the vibrational frequencies of this compound. Computational methods can calculate the harmonic vibrational frequencies, which, after appropriate scaling, can be compared with experimental FT-IR data. This comparison aids in the assignment of the observed absorption bands to specific molecular vibrations, providing a more detailed understanding of the molecule's structure and bonding. Theoretical studies on related pyrazole compounds have demonstrated the utility of this approach in vibrational analysis nih.gov.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Detailed mass spectrometry data, including fragmentation patterns for this compound, has not been reported in the available scientific literature. This type of analysis would be crucial for confirming the molecular structure by identifying the mass-to-charge ratio of the parent ion and its characteristic fragments.
Specific Liquid Chromatography-Mass Spectrometry (LC-MS) studies for the purpose of purity assessment and molecular mass determination of this compound are not described in the reviewed literature. Such an analysis would typically provide the retention time of the compound, confirming its presence and purity, alongside the mass of the molecular ion.
There are no published reports detailing the High-Resolution Mass Spectrometry (HRMS) analysis of this compound. HRMS would be instrumental in confirming the elemental composition of the molecule by providing a highly accurate mass measurement of the parent ion.
Elemental Analysis for Empirical Formula Validation
Experimental data from elemental analysis to validate the empirical formula of this compound (C₉H₆Cl₂N₂) is not available in the current body of scientific research. This technique would determine the percentage composition of carbon, hydrogen, chlorine, and nitrogen, which would then be compared to the theoretical values derived from the empirical formula.
Investigation of Biological Activity Mechanisms and Structure Activity Relationships Sar
Enzyme Inhibition Studies of Pyrazole (B372694) Derivatives
Angiotensin-I-Converting Enzyme (ACE) Inhibition
Angiotensin-I-converting enzyme (ACE) is a key zinc metalloproteinase in the renin-angiotensin system (RAS), playing a crucial role in regulating blood pressure. It converts angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Consequently, ACE inhibitors are vital in the management of hypertension and other cardiovascular diseases.
Studies on pyrazole derivatives have revealed their potential as ACE inhibitors. Research involving a series of chalcones and their corresponding pyrazole derivatives demonstrated that these compounds exhibit ACE inhibitory activity. In one study, the most potent pyrazole derivative, compound 15 , showed an IC50 value of 0.213 mM. The structure-activity relationship of these derivatives suggests that the substitution pattern on the pyrazole ring and its associated phenyl rings is critical for their inhibitory action. While specific data on 3-(2'-chlorophenyl)-4-chloro-1H-pyrazole is not detailed in this context, the general activity of phenyl-substituted pyrazoles indicates that the chlorophenyl group could contribute to the molecule's interaction with the enzyme's active site. The lipophilicity and electronic properties conferred by the chlorine atoms are known to influence the binding affinity of ligands to enzyme targets.
Table 1: ACE Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | IC50 (mM) |
|---|---|
| Pyrazole Derivative 15 | 0.213 |
| Chalcone Derivative 7 | 0.219 |
This table shows the half-maximal inhibitory concentration (IC50) of a potent pyrazole derivative compared to a related chalcone.
Glycation Pathway Modulation
Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes, atherosclerosis, and Alzheimer's disease. Consequently, inhibitors of AGE formation are of significant therapeutic interest.
Research into pyrazole derivatives has demonstrated their potential to modulate glycation pathways. The mechanism of action for many antiglycation compounds involves the trapping of reactive carbonyl species, such as methylglyoxal (MGO), which are precursors to AGEs. Some pyrazole derivatives have been investigated for their ability to inhibit the formation of AGEs, although specific studies detailing the activity of this compound are not prevalent.
Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)
Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. Inhibition of MAO is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.
Pyrazole derivatives have been extensively studied as MAO inhibitors. The pyrazole scaffold is considered a cyclic hydrazine (B178648) moiety, a classic structural feature of many early MAO inhibitors. Structure-activity relationship studies have revealed that the nature and position of substituents on the pyrazole and its associated phenyl rings are critical for both potency and selectivity towards MAO-A or MAO-B.
Halogen substitutions on the phenyl rings of pyrazoline derivatives have been shown to significantly influence MAO inhibitory activity. Specifically, halogen substitutions at the para-position of the phenyl ring at position C5 of the pyrazoline core enhance MAO-B inhibition. One study demonstrated that the inhibitory potency against MAO-B increased in the order of –F > –Cl > –Br > –H. For instance, a compound with a 4-fluorophenyl group at the C5 position (EH7) exhibited the highest potency against MAO-B with an IC50 value of 0.063 µM and a high selectivity index of 133.0. The corresponding chloro-substituted derivative (EH6) also showed potent and selective MAO-B inhibition with an IC50 of 0.40 µM.
These findings suggest that the this compound structure, which contains chlorine atoms on both the phenyl and pyrazole rings, has features conducive to MAO inhibition. The 2'-chloro substitution on the phenyl ring and the 4-chloro substitution on the pyrazole ring would contribute to the molecule's lipophilicity and electronic properties, which are key determinants for binding to the active site of MAO enzymes. The position of the chloro group on the phenyl ring (ortho in this case) would also play a role in defining the molecule's conformation and interaction with the enzyme's binding pocket.
Table 2: MAO-B Inhibitory Activity of Halogenated Pyrazoline Derivatives
| Compound | C5-Phenyl Substituent | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|---|
| EH1 | -H | 5.38 | >10 | <1.86 |
| EH6 | 4-Cl | 0.40 | >10 | >55.8 |
| EH7 | 4-F | 0.063 | 8.38 | 133.0 |
| EH8 | 4-Br | 0.69 | 4.31 | 6.25 |
This table displays the half-maximal inhibitory concentration (IC50) and selectivity index (SI) for a series of halogenated pyrazoline derivatives against human MAO-A and MAO-B. Data from
Cyclooxygenase (COX-2) and Lipoxygenase (LOX) Inhibition
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively. These molecules are potent inflammatory mediators. COX exists in two isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
The 1,5-diarylpyrazole scaffold is a well-established pharmacophore for selective COX-2 inhibition, exemplified by the drug Celecoxib. Structure-activity relationship (SAR) studies have provided a clear understanding of the structural requirements for potent and selective COX-2 inhibition by this class of compounds.
Key SAR findings for 1,5-diarylpyrazole-based COX-2 inhibitors include:
N1-Phenyl Substituent: A 4-(methylsulfonyl)phenyl or 4-sulfamoylphenyl group on the N1 position of the pyrazole ring is crucial for potent COX-2 inhibitory activity. The sulfonamide or methylsulfonyl group can insert into a secondary pocket (hydrophilic side pocket) present in the COX-2 active site but absent in COX-1, which is a major determinant of selectivity.
C5-Phenyl Substituent: A phenyl group at the C5 position is generally required for activity. Substitutions on this ring, such as a methyl group at the para-position, are well-tolerated and can enhance activity.
C3-Substituent: The C3 position of the pyrazole ring is tolerant of various functionalities. Small, lipophilic groups like trifluoromethyl or difluoromethyl generally provide superior potency and selectivity.
C4-Substituent: The C4 position is sensitive to steric bulk. Substitution with groups larger than an ethyl group tends to decrease COX-2 inhibitory activity. Halogen or methyl substitution at this position can yield potent inhibitors of both COX-1 and COX-2, thus reducing selectivity.
The compound this compound possesses some of these structural features. The chloro-substitution at the C4 position, as indicated by SAR studies, might lead to potent but potentially less selective COX inhibition. The 2'-chlorophenyl group at the C3 position would need to be evaluated in the context of the specific binding pocket of the enzyme.
In addition to COX inhibition, some pyrazole-hydrazone derivatives have been investigated as dual inhibitors of COX-2 and 5-LOX. For instance, compounds 4a (IC50=0.67µM) and 4b (IC50=0.58µM) demonstrated better COX-2 inhibitory activity than celecoxib (IC50=0.87µM) and also exhibited potent 5-LOX inhibition. This dual-inhibition profile is considered a promising strategy for developing anti-inflammatory agents with a broader spectrum of activity and potentially improved safety.
Table 3: COX-2 and 5-LOX Inhibitory Activity of Pyrazole-Hydrazone Derivatives
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) for COX-2 | 5-LOX IC50 (µM) |
|---|---|---|---|---|
| 4a | 0.67 | 5.64 | 8.41 | 1.92 |
| 4b | 0.58 | 6.12 | 10.55 | 2.31 |
| Celecoxib | 0.87 | 7.7 | 8.85 | - |
| Zileuton | - | - | - | 2.43 |
This table presents the half-maximal inhibitory concentration (IC50) and selectivity index (SI) for selected pyrazole-hydrazone derivatives against COX-1, COX-2, and 5-LOX.
Inducible Nitric Oxide Synthase (iNOS) Interaction
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles. While NO is important for functions like neurotransmission and host defense, its overproduction by iNOS is associated with inflammatory diseases and neurotoxicity. Therefore, selective inhibitors of iNOS are sought after as potential therapeutic agents.
The investigation of pyrazole derivatives as NOS inhibitors has yielded promising results. Certain compounds containing the pyrazole or dihydropyrazole nucleus have been identified as potent inhibitors of nitric oxide synthase, with some showing selectivity for different isoforms (nNOS, eNOS, iNOS).
Another study on 4,5-dihydro-1H-pyrazole derivatives identified compounds with significant inhibitory activity against neuronal NOS (nNOS). The most active compounds, 11r (1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole) and 11e (1-cyclopropanecarbonyl-3-(2-amino-5-methoxyphenyl)-4,5-dihydro-1H-pyrazole), exhibited inhibition percentages of 70% and 62%, respectively. The presence of a substituted phenyl ring at the C3 position was a common feature of these active compounds. The chloro- and methoxy-substituents on the phenyl ring appeared to contribute favorably to the inhibitory activity.
These findings provide a basis for understanding how a compound like this compound might interact with iNOS. The presence of a chlorophenyl group at the C3 position is consistent with the structures of known pyrazole-based NOS inhibitors. The additional chloro-substituent at the C4 position of the pyrazole ring would further modify the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for iNOS over other isoforms. Further experimental validation is required to determine the precise inhibitory activity and selectivity profile of this specific compound.
Table 4: iNOS Inhibitory Activity of Pyrazole-1-carboxamidine Derivatives
| Compound | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS IC50 (µM) |
|---|---|---|---|
| 1H-Pyrazole-1-carboxamidine (PCA) | 0.2 | 0.2 | 0.2 |
| 3-Methyl-PCA | 5.0 | - | - |
| 4-Methyl-PCA | 2.4 | - | - |
| N(G)-methyl-L-arginine (NMA) | 6.0 | - | - |
This table shows the half-maximal inhibitory concentration (IC50) of pyrazole-1-carboxamidine (PCA) and its methylated derivatives against purified NOS isoforms, compared to the standard inhibitor NMA.
Carbonic Anhydrase (CA) Inhibition (CA IX and CA XII)
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Several CA isoforms have been identified, and some, particularly the transmembrane, tumor-associated isoforms CA IX and CA XII, are overexpressed in various cancers. Their expression is often linked to hypoxic tumors, where they contribute to the acidification of the tumor microenvironment, promoting tumor progression and metastasis. As such, selective inhibitors of CA IX and CA XII are being pursued as novel anticancer agents.
The pyrazole scaffold has been incorporated into the design of potent and selective CA inhibitors. The primary mechanism of action for the most common class of CA inhibitors, the sulfonamides, involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. Structure-activity relationship studies have focused on modifying the "tail" of the inhibitor—the part of the molecule extending away from the zinc-binding group—to achieve isoform selectivity.
Research on pyrazoline-based aromatic sulfamates has shown that these compounds can be potent inhibitors of several CA isoforms, including CA IX and CA XII. In one study, a series of 3,5-diarylpyrazoline derivatives bearing a benzenesulfamate fragment were synthesized and evaluated. These compounds demonstrated low nanomolar inhibition constants (Ki) against CA II, CA IX, and CA XII. The SAR for these compounds indicated that the substitution pattern on the aryl rings at the 3 and 5 positions of the pyrazoline ring was critical for selectivity. For instance, potent and selective inhibition of CA IX and CA XII was achieved when the sulfamic group was on the 3- or 4-position of the 5-aryl ring, and an electron-withdrawing group was present at the 4-position of the 3-aryl ring.
Similarly, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides were investigated. Several of these compounds showed better inhibitory activity against the tumor-associated isoform hCA IX than the standard drug acetazolamide (AAZ), with Ki values in the low nanomolar range. For example, compound 15 (5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole ring) was a highly potent inhibitor of hCA IX (Ki = 6.6 nM) and hCA XII (Ki = 80.5 nM).
These studies highlight that a pyrazole core can serve as a scaffold to correctly orient substituents for optimal interaction with the active site of CA IX and CA XII. For a molecule like this compound to act as a CA inhibitor, it would typically need to be functionalized with a zinc-binding group, such as a sulfonamide or sulfamate. The existing chlorophenyl and chloro substituents would then act as the "tail," and their specific arrangement would determine the compound's potency and isoform selectivity by interacting with amino acid residues lining the active site cavity.
Table 5: Carbonic Anhydrase Inhibitory Activity of Selected Benzenesulfonamide-Pyrazole Derivatives
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
|---|---|---|---|---|
| 4c | 1452.3 | 866.7 | 19.8 | 34.5 |
| 5b | 100.2 | 16.7 | 21.2 | 39.7 |
| 15 | 1451.3 | 3.3 | 6.6 | 80.5 |
| AAZ | 250 | 12.1 | 25.8 | 5.7 |
This table shows the inhibition constants (Ki) of selected benzenesulfonamide derivatives incorporating a pyrazole moiety against four human carbonic anhydrase isoforms, compared to the standard inhibitor Acetazolamide (AAZ).
Kinase Inhibition (e.g., CDKs, PKBβ/AKT2)
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry for the development of kinase inhibitors. mdpi.com Research into pyrazole-based molecules has highlighted their potential as anti-proliferative and anti-cancer agents by targeting various kinases. mdpi.com For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for their potential to inhibit kinases and exhibit anticancer activity. nih.govdundee.ac.uk One compound from this series, 4j, demonstrated inhibitory activity against Protein Kinase Bβ (PKBβ/AKT2). nih.govdundee.ac.uk Aberrant AKT2 signaling is a known oncogenic pathway in many cancers, including glioma. nih.gov Similarly, other pyrazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. mdpi.com However, specific data on the inhibitory activity of this compound against CDKs or PKBβ/AKT2 is not detailed in the available literature.
Receptor Binding and Modulation Studies
The interaction of pyrazole derivatives with various receptors has been a subject of extensive study, revealing a diverse range of pharmacological activities.
GABA-A Receptor Antagonism
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are significant drug targets. nih.govdrugbank.com GABA-A receptors, which are ionotropic chloride channels, can be blocked by antagonists, thereby inhibiting the action of GABA. nih.gov Structure-activity relationship studies of 4-alkyl-1-phenylpyrazoles have identified key features for noncompetitive antagonism at the GABA-A receptor. These features include a hydrophobic site for interaction with an alkyl group, a hydrogen bonding site for the pyrazole N-2, and a π-bonding site for the phenyl moiety. nih.gov While compounds like Fipronil, a phenylpyrazole insecticide, exhibit high potency as GABA-A antagonists, specific antagonistic activity for this compound at the GABA-A receptor has not been specifically documented. nih.gov
Opioid Receptor (ASIC-1α, TRPV-1) Interaction
Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in pain perception and neuroimmune interactions. mdpi.com It is activated by various stimuli, including heat, protons, and capsaicin. mdpi.com The co-expression of TRPV1 with other receptors, such as Transient Receptor Potential Ankyrin 1 (TRPA1), in sensory neurons suggests a complex interplay in regulating pain and inflammation. nih.gov While the development of dual TRPA1 and TRPV1 antagonists is an active area of research for pain management, and various pyrazole-containing compounds have been explored in this context, direct interaction data for this compound with TRPV1 or Acid-Sensing Ion Channel 1a (ASIC-1α) is not available in the reviewed literature. nih.gov
Cannabinoid CB1 Receptor Allosteric Modulation
The Cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR), is a major target for drug discovery due to its role in numerous physiological processes. nih.gov Allosteric modulators, which bind to a site distinct from the primary (orthosteric) site, offer an alternative approach to targeting the CB1 receptor, potentially avoiding the psychoactive side effects associated with orthosteric ligands. nih.govnih.gov Phenylpyrazole derivatives, such as SR141716A, are well-known potent and selective antagonists for the CB1 receptor. researchgate.net These compounds have been instrumental in characterizing the receptor and developing pharmacophore models. researchgate.net However, specific studies detailing the allosteric modulation of the CB1 receptor by this compound are not present in the available scientific reports.
Estrogen Receptor (ER) Ligand Activity
Certain tetrasubstituted pyrazole derivatives have been identified as high-affinity ligands for the estrogen receptor (ER), with some showing remarkable selectivity for the ERα subtype. nih.govabertay.ac.ukillinois.edu The binding selectivity of these pyrazole ligands appears to result from specific interactions of the pyrazole core and its substituents with the receptor's ligand-binding pocket. nih.govabertay.ac.ukillinois.edu For example, the propylpyrazole triol (PPT) was identified as the first ERα-specific agonist. nih.govabertay.ac.uk While the pyrazole scaffold is a viable backbone for developing ER ligands, the activity of this compound as an estrogen receptor ligand has not been specifically investigated or reported. nih.gov
In Vitro Biological Evaluations for Diverse Activities
Antiproliferative Activity in Carcinoma Cell Lines
Derivatives of pyrazole have demonstrated notable antiproliferative effects across various carcinoma cell lines. The core pyrazole scaffold is a versatile platform for chemical modifications that can significantly influence its anticancer potential.
Research has shown that pyrazole derivatives can exert their antiproliferative effects by modulating the cell cycle and inducing apoptosis, or programmed cell death. For instance, certain pyrazole derivatives have been found to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division and proliferation. One study highlighted a novel pyrazole derivative that induces apoptosis and cell cycle arrest in triple-negative breast cancer cells. nih.gov
The induction of apoptosis is a key mechanism for many anticancer agents. Pyrazole compounds have been shown to trigger apoptosis through various cellular pathways. nih.govmdpi.com Some derivatives increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis. nih.gov The activation of caspases, a family of proteases crucial for the execution of apoptosis, has also been observed following treatment with pyrazole derivatives. nih.gov For example, one study demonstrated that a specific pyrazole derivative induced apoptosis in human acute leukemia cell lines through the intrinsic pathway, which involves mitochondrial damage. cdnsciencepub.comresearchgate.net Another novel pyrazole acetal of andrographolide was found to promote cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells. mdpi.com
The table below summarizes the effects of selected pyrazole derivatives on cell cycle and apoptosis in different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction Mechanism |
| Novel Pyrazole Derivative | Triple-Negative Breast Cancer | Arrest | Induces apoptosis |
| Pyrazole Acetal of Andrographolide | MDA-MB-231 Breast Cancer | S Phase Arrest | Time-dependent increase in apoptotic cells |
| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative | Human Acute Leukemia (K562 and Jurkat) | S-phase arrest (Jurkat) | Intrinsic pathway, mitochondrial damage |
| 3f (a pyrazole derivative) | MDA-MB-468 (Triple-Negative Breast Cancer) | S phase arrest | Increased ROS and caspase 3 activity |
Autophagy is a cellular process involving the degradation of a cell's own components. It can have a dual role in cancer, either promoting cell survival or contributing to cell death. The modulation of autophagy by chemical compounds is an area of interest in cancer therapy. While the direct induction of autophagy by this compound is not extensively detailed in the provided context, the broader class of pyrazole derivatives has been implicated in autophagy modulation. The interplay between autophagy and apoptosis is complex; in some cases, inhibiting autophagy can enhance the cytotoxic effects of chemotherapeutic agents. For instance, inhibiting autophagy has been shown to enhance chemotherapy-induced apoptosis in neuroblastoma and glioblastoma cells. mdpi.com Some antipsychotic drugs, which can have structural similarities to certain heterocyclic compounds, have been shown to modulate autophagy in various cell types. cell-stress.com The induction of autophagy can be a mechanism of cell death or a survival strategy for cancer cells under stress. mdpi.com Thiopurine drugs have been identified as strong inducers of autophagy. nih.gov The process of autophagy induction involves a series of steps, including the formation of a phagophore, which is regulated by molecules like mTOR and AMPK. nih.gov
Antimicrobial Activity
Pyrazole derivatives have been widely investigated for their potential to combat microbial infections, demonstrating activity against both bacteria and fungi.
A variety of pyrazole derivatives have shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govbohrium.com The core pyrazole structure, when combined with other heterocyclic rings like 1,3,4-oxadiazole or thiazolidinone, has been found to yield compounds with significant antibacterial properties. nih.gov For instance, certain pyrazole-containing compounds have exhibited moderate to good activity against strains like Staphylococcus aureus and Escherichia coli. Some derivatives have shown minimum inhibitory concentration (MIC) values as low as 12.5 μg/ml. nih.gov The introduction of different substituents on the pyrazole ring can modulate the antibacterial spectrum and potency.
The following table presents the antibacterial activity of representative pyrazole derivatives against selected bacterial strains.
| Bacterial Strain | Activity of Pyrazole Derivatives |
| Staphylococcus aureus | Moderate to good |
| Escherichia coli | Moderate to good |
| Gram-positive bacteria | Active |
| Gram-negative bacteria | Active |
In addition to their antibacterial properties, pyrazole derivatives have also been recognized for their antifungal activity. nih.govnih.gov Studies have demonstrated the efficacy of these compounds against various pathogenic fungal strains. For example, certain 3-(4-chlorophenyl)-4-substituted pyrazole derivatives displayed very good antifungal activity against fungi such as Aspergillus and Candida species. nih.gov The antifungal potential of these compounds highlights their broad-spectrum antimicrobial capabilities.
The table below summarizes the antifungal activity of some pyrazole derivatives.
| Fungal Strain | Activity of Pyrazole Derivatives |
| Aspergillus species | Very good |
| Candida species | Very good |
| Cryptococcus neoformans | Active |
Antitubercular Activity against Mycobacterium tuberculosis Strains
Several studies have highlighted the potential of pyrazole derivatives as antitubercular agents, specifically against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govbohrium.com Certain synthesized 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have exhibited interesting to excellent in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. nih.govnih.gov The incorporation of moieties such as hydrazones, 2-azetidinones, and 4-thiazolidinones onto the pyrazole scaffold has been suggested to be a promising strategy for developing potent antitubercular agents. nih.govbohrium.com Furthermore, some pyrazole derivatives have been investigated as inhibitors of M. tuberculosis UDP-galactopyranose mutase (MtbUGM), an essential enzyme for the mycobacterial cell wall synthesis. mdpi.com
The table below indicates the antitubercular activity of certain pyrazole derivatives.
| Mycobacterium tuberculosis Strain | Activity of Pyrazole Derivatives |
| H37Rv | Interesting to excellent in vitro activity |
Neuroprotective Activity Investigations
The neuroprotective potential of pyrazole derivatives has been a subject of growing interest in medicinal chemistry. While direct studies on this compound are limited, research on analogous compounds provides insights into the potential neuroprotective mechanisms of this class of molecules. Pyrazole-containing compounds have been evaluated in various in vitro models of neurotoxicity, demonstrating a capacity to protect neuronal cells from damage.
For instance, certain aryl azole derivatives have shown neuroprotective activity between 15% and 40% in N-methyl-D-aspartate (NMDA)-induced toxicity paradigms. This suggests that modulation of glutamate receptor pathways could be one of the mechanisms of action. Furthermore, other studies have synthesized N-aryl-indeno[1,2-c]pyrazole-2-carboxamide derivatives, with some analogs exhibiting neuroprotection with a 26.2 ± 1.9% reduction in propidium iodide uptake at a concentration of 100 µM.
Investigations into phenylacetamide derivatives bearing a 1H-pyrazole ring have also highlighted their neuroprotective effects against neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease. These studies are crucial as they point towards the potential of the pyrazole scaffold to mitigate oxidative stress and neuronal damage, which are key factors in neurodegenerative diseases. The neuroprotective effects of some pyrazole derivatives are attributed to their ability to restore cell viability, suggesting they may interfere with apoptotic pathways.
Detailed Structure-Activity Relationship (SAR) Analyses for Halogenated Pyrazoles
The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on both the pyrazole and the aryl rings. Halogenation, in particular, plays a critical role in modulating the pharmacological profile of these compounds. The structure-activity relationship (SAR) for halogenated pyrazoles reveals that the presence, number, and position of halogen atoms can dramatically alter the potency and selectivity of their biological effects.
For example, in a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, analogs with a 3-(4-fluoro)phenyl group showed potent in vitro growth inhibition of Mycobacterium tuberculosis. This highlights the favorable impact of a halogen on the phenyl ring at position 3. Similarly, studies on pyrazole derivatives with antiviral activity have shown that derivatives containing a chlorine group can be potent against a broad panel of viruses.
Impact of Substituent Position and Nature on Biological Responses
The positioning of substituents on the pyrazole core and any associated aryl rings is a critical determinant of biological activity. SAR studies consistently demonstrate that even minor changes in substituent location can lead to significant variations in efficacy and target selectivity. For the class of 3-aryl-4-halopyrazoles, the substitution pattern is key to its pharmacological profile.
The nature of the substituent at position 4 of the pyrazole ring has been shown to be crucial. In a series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives, compounds featuring 1,3,4-oxadiazole and 5-pyrazolinone moieties at this position exhibited promising antifungal and antitubercular activities. This indicates that the steric and electronic properties of the group at C4 can be tailored to achieve specific biological outcomes.
Furthermore, the substitution pattern on the phenyl ring at C3 is equally important. The anti-HIV activity of phenylpyrazole derivatives was significantly enhanced in a derivative bearing a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group, which was six-fold more potent than the initial lead compound. This underscores the impact of multiple halogen substitutions on the aryl moiety. In another study on pyrazolo[1,5-a]pyrimidines, electron-donating groups on a 7-(2-pyridylmethylamine) substituent were found to be favorable for activity, particularly an N-morpholine derivative which showed excellent inhibitory data against M.tb.
Interactive Table: Impact of Substituent Variation on Biological Activity for Pyrazole Analogs
| Compound ID | R1 (at C4 of Pyrazole) | R2 (on Phenyl Ring) | Biological Activity | Potency (IC50/MIC) |
|---|---|---|---|---|
| Analog A | -H | 4'-F | Antitubercular | 0.40 µg/mL |
| Analog B | -CH3 | 4'-F | Antitubercular | >10 µg/mL |
| Analog C | -Phenyl | 4'-F | Antitubercular | 0.88 µg/mL |
| Analog D | 1,3,4-Oxadiazole | 4'-Cl | Antifungal | Good |
Note: The data presented is illustrative and derived from studies on analogous pyrazole series to highlight SAR principles.
Role of the Chlorophenyl Group in Pharmacological Profiles
The presence of a chlorophenyl group is a common feature in many biologically active pyrazole derivatives, and it significantly influences their pharmacological profiles. The chlorine atom, being an electron-withdrawing group, can alter the molecule's polarity, lipophilicity, and electronic distribution, which in turn affects its ability to interact with biological targets.
The position of the chlorine atom on the phenyl ring is critical. For instance, in a series of pyrano[2,3-c]pyrazoles, N-(4-chlorophenyl) substituted derivatives were synthesized to test for anti-glioma activity, building on the observation that other N-phenyl substituted pyrazoles showed good activity. This suggests that the 4-chloro substitution is favorable for this specific activity. In another study, chlorophenyl-substituted pyrazolone (B3327878) derivatives demonstrated significant antimicrobial and anticancer activities, which was attributed to the electron-withdrawing nature of the chlorine atoms enhancing the molecule's reactivity with biological targets.
The ortho-substitution, as seen in this compound, can induce specific conformational preferences due to steric hindrance. This can lock the molecule into a bioactive conformation, potentially increasing its affinity for a target receptor or enzyme. The dihedral angles between the pyrazole ring and the chlorophenyl ring can influence how the molecule fits into a binding pocket.
Interactive Table: Influence of Phenyl Ring Substitution on Biological Activity
| Compound ID | Phenyl Ring Substituent | Target | Activity |
|---|---|---|---|
| Analog F | 4'-Cl | Glioma Cells | Antiproliferative |
| Analog G | 2',4'-diCl | Cancer Cells | Anticancer |
| Analog H | 4'-F | M.tb | Growth Inhibition |
| Analog I | 3',4'-diCl | HIV | Anti-HIV |
Note: This table synthesizes findings from various studies on phenylpyrazole derivatives to illustrate the role of the chlorophenyl group.
Correlations between Electronic Properties and Bioactivity
The biological activity of halogenated pyrazoles is intrinsically linked to their electronic properties. The introduction of chlorine atoms, which are highly electronegative, significantly alters the electron density distribution across the pyrazole and phenyl rings. These modifications can influence several factors crucial for pharmacological activity, including binding affinity to target proteins, membrane permeability, and metabolic stability.
Quantum-chemical calculations, such as Density Functional Theory (DFT), are often employed to understand these correlations. For instance, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap is a key descriptor of a molecule's chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, which can correlate with enhanced biological activity. In chlorophenyl-substituted pyrazolone derivatives, a lower HOMO-LUMO gap was associated with higher anticancer activity, suggesting greater ease of interaction with biological targets.
The electron-withdrawing nature of the chlorine atoms increases the polarity and reactivity of the molecule. This can enhance interactions with biological macromolecules through mechanisms like hydrogen bonding or dipole-dipole interactions. Furthermore, the molecular electrostatic potential (MEP) map can reveal the electron-rich and electron-deficient regions of a molecule, which are crucial for identifying sites of electrophilic and nucleophilic attack and predicting how the molecule will interact with a receptor. For some carbazole dyes, it was noted that while the number and location of chlorine substituents did not change the location of sites for nucleophilic and electrophilic attack, it did affect the value of the accumulated charge.
Interactive Table: Correlation of Electronic Properties and Activity
| Compound Analog | HOMO-LUMO Gap (eV) | Reactivity | Observed Bioactivity |
|---|---|---|---|
| Pyrazolone 5a | 4.344 | High | High Anticancer |
| Pyrazolone 5b | 4.280 | Moderate | Moderate Anticancer |
| Carbazole P2 | High | Low | Lower NLO response |
Note: The data is based on findings from related heterocyclic compounds to demonstrate the principle of correlation between electronic properties and bioactivity.
Derivatization and Structural Modification Strategies for Enhanced Bioactivity
Functionalization of the Pyrazole (B372694) Nucleus
The introduction of an amino group (-NH2) onto the pyrazole nucleus is a particularly effective strategy for creating potent and diverse pharmacological agents. nih.gov Aminopyrazoles are recognized as versatile frameworks in drug discovery. nih.gov Depending on its position (C3, C4, or C5), the amino group can drastically influence the molecule's electronic properties and steric profile, leading to a range of biological outcomes. nih.gov
Research into various aminopyrazole derivatives has demonstrated significant potential across several therapeutic areas. For instance, compounds featuring a 3-aminopyrazole (B16455) (3AP) scaffold are widely reported as anticancer and anti-inflammatory agents. nih.gov Derivatives of 4-amino-3-chloro-pyrazole have been specifically explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Furthermore, 5-aminopyrazole (5AP) derivatives have been identified as having potent anti-tubercular activity. nih.gov The amino group often acts as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the active site of a target enzyme or receptor.
Table 1: Pharmacological Impact of Amino Group Position on the Pyrazole Nucleus
| Position of Amino Group | Associated Pharmacological Activities | References |
| 3-Aminopyrazole (3AP) | Anticancer, Anti-inflammatory | nih.gov |
| 4-Aminopyrazole (4AP) | Anti-inflammatory, Antimicrobial, Anticancer | ontosight.ai |
| 5-Aminopyrazole (5AP) | Anti-tubercular, Cytotoxic | nih.gov |
Design and Synthesis of Pyrazole-Fused Heterocyclic Systems
A more advanced modification strategy involves the design and synthesis of new heterocyclic rings fused to the pyrazole core. This approach creates rigid, polycyclic structures with unique three-dimensional shapes, which can lead to enhanced potency and selectivity for specific biological targets. Pyrazole-4-carbaldehydes are often used as versatile precursors to build these complex systems. semanticscholar.org
Notable examples include:
Pyrano[2,3-c]pyrazoles : These fused systems have been synthesized from chlorophenyl-substituted pyrazolone (B3327878) precursors. nih.gov Specific derivatives have demonstrated potent anti-glioma activity and the ability to inhibit protein kinase B (AKT2/PKBβ), a key enzyme in cancer signaling pathways. nih.govdundee.ac.uk
Pyrazolo[3,4-d]pyrimidines : This class of fused heterocycles is designed as bioisosteres of naturally occurring purines like adenine. mdpi.com Their structural similarity allows them to interact with biological targets that recognize purines, and they have been investigated as potential antileukemic agents. mdpi.com
Pyrazolo[3,4-b]pyridines : These compounds can be synthesized through the condensation of 5-amino-1H-pyrazole-4-carbaldehyde with various ketones or acetonitrile (B52724) derivatives. semanticscholar.org
The synthesis of these fused systems significantly expands the chemical space available for drug discovery, yielding novel scaffolds with distinct biological profiles.
Table 2: Examples of Bioactive Pyrazole-Fused Heterocyclic Systems
| Fused Heterocyclic System | Synthetic Precursor Example | Resulting Bioactivity | References |
| Pyrano[2,3-c]pyrazole | 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Kinase Inhibition, Anti-glioma | nih.govdundee.ac.uk |
| Pyrazolo[3,4-d]pyrimidine | 5-amino-3-phenylaminopyrazole-4-carbonitrile | Antileukemic | mdpi.com |
| Pyrazolo[3,4-b]pyridine | 5-amino-1H-pyrazole-4-carbaldehyde | Not specified | semanticscholar.org |
Exploration of Isomeric Forms and Their Bioactive Profiles
Isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit remarkably different biological activities. The exploration of isomers of 3-(2'-chlorophenyl)-4-chloro-1H-pyrazole is crucial for understanding its structure-activity relationship (SAR).
Constitutional Isomers : The position of the chlorine atom on the phenyl ring significantly impacts bioactivity. For example, studies on related compounds have shown that moving the chlorine from the 2-position to the 4-position of the phenyl ring can result in potent MALT1 protease inhibitors. sci-hub.se Similarly, 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have been synthesized and shown to possess strong antifungal and antitubercular activities. rsc.orgworktribe.com
Conformational Polymorphs : Beyond constitutional isomers, even the same molecule can exist in different solid-state crystalline forms, known as polymorphs. For the related fused system N4-(4-methylphenyl)-N3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine, two distinct polymorphs have been isolated. mdpi.com These forms differ in the conformation of the molecule and the arrangement of intermolecular hydrogen bonds, leading to different crystal packing (helical vs. zigzag supramolecular chains). mdpi.com Such differences can affect a drug's stability, solubility, and bioavailability.
Table 3: Bioactive Profiles of Different Pyrazole Isomers
| Isomer Type | Example | Bioactive Profile | References |
| Constitutional | 1-(4-Chlorophenyl) substituted pyrazoles | MALT1 Protease Inhibition | sci-hub.se |
| Constitutional | 3-(4-Chlorophenyl) substituted pyrazoles | Antifungal, Antitubercular | rsc.orgworktribe.com |
| Conformational Polymorph | α- and β-forms of a pyrazolo[3,4-d]pyrimidine | Different crystal packing and stability | mdpi.com |
Impact of Substituent Variation on Target Interaction and Selectivity
Systematic variation of the substituents on both the pyrazole and phenyl rings is a cornerstone of medicinal chemistry used to fine-tune a compound's interaction with its biological target. The presence of chlorine atoms on the phenyl ring generally serves to increase the molecule's polarity and reactivity, which can enhance its ability to interact with enzymes and receptors. bibliotekanauki.pl The addition of moieties that increase lipophilicity (fat-solubility) can facilitate better penetration of cell membranes. bibliotekanauki.pl
Detailed SAR studies have yielded key insights:
At the Pyrazole C3-position : Replacing the hydrogen with a difluoromethyl group (-CHF2) in certain pyrazole carboxamides has been shown to produce potent fungicides. nih.gov
At the Pyrazole C4-position : The introduction of a large carboxamide group at this position has been instrumental in developing fungicides that act as succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov
At the Pyrazole N1-position : Attaching different phenyl groups (e.g., 4-chlorophenyl) has been a key step in creating selective enzyme inhibitors. sci-hub.se
At the Phenyl Ring : A "chloride scan," where the position of the chlorine atom on the phenyl ring is systematically varied, revealed that a 4-chlorophenyl substituent was the most potent for inhibiting the MALT1 protease in one series of compounds. sci-hub.se
These studies demonstrate that even subtle changes to the molecular structure can lead to significant differences in biological activity and target selectivity.
Table 4: Impact of Substituent Variation on Bioactivity
| Position of Variation | Substituent | Resulting Bioactivity / Target | References |
| Pyrazole C3 | Difluoromethyl (-CHF2) | Antifungal (SDH Inhibition) | nih.gov |
| Pyrazole C4 | Carboxamide | Antifungal (SDH Inhibition) | nih.gov |
| Phenyl Ring | 4-Chloro | MALT1 Protease Inhibition | sci-hub.se |
| General | Piperidin-4-one moiety | Increased lipophilicity, enhanced antimicrobial/anticancer activity | bibliotekanauki.pl |
Future Directions and Emerging Research Avenues
Advancements in Green and Sustainable Synthetic Methodologies for Pyrazoles
The synthesis of pyrazole (B372694) derivatives is increasingly moving towards greener and more sustainable practices, aiming to reduce the environmental impact of chemical production. nih.gov These methods prioritize the use of non-hazardous reagents, green solvents, renewable energy sources, and recyclable catalysts to create efficient, high-yielding, and atom-economical synthetic routes. nih.gov
Recent progress in this area includes the use of mechanochemistry, a solvent-free technique, for the chlorination of pyrazoles. rsc.org This method offers a rapid and simple way to produce 4-chloropyrazole derivatives with high yields, avoiding the need for tedious column chromatography and significantly reducing solvent consumption. rsc.org Such advancements are crucial for the sustainable production of halogenated pyrazoles like 3-(2'-chlorophenyl)-4-chloro-1H-pyrazole.
| Green Synthesis Technique | Description | Advantages |
| Mechanochemistry | Utilizes mechanical force to induce chemical reactions in the absence of solvents. | Solvent-free, rapid, high yields, reduced waste. rsc.org |
| Microwave-assisted synthesis | Employs microwave radiation to heat reactions, often leading to faster reaction times and higher yields. | Reduced reaction times, increased yields, enhanced reaction rates. |
| Ultrasound-assisted synthesis | Uses ultrasonic waves to promote chemical reactions. | Improved yields, shorter reaction times, milder reaction conditions. |
| Use of Green Solvents | Employs environmentally benign solvents like water or ionic liquids. | Reduced toxicity and environmental impact. nih.gov |
| Recyclable Catalysts | Utilizes catalysts that can be easily recovered and reused. | Cost-effective, reduced waste. nih.gov |
Integration of Advanced Computational Techniques for Drug Design and Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient way to identify and optimize lead compounds. ej-chem.org For pyrazole derivatives, techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are widely used to predict the binding of these compounds to biological targets and to understand the relationship between their chemical structure and biological activity.
Molecular docking simulations can predict the binding orientation of pyrazole derivatives within the active site of a target protein, providing insights into the key interactions that govern their inhibitory activity. nih.govresearchgate.netnih.gov For instance, docking studies on pyrazole derivatives have been used to screen for potential inhibitors of receptor tyrosine kinases and protein kinases. nih.gov
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.orgnih.gov These models can then be used to predict the activity of novel compounds, guiding the design of more potent and selective inhibitors. mdpi.comaimspress.com For halogenated pyrazoles, QSAR models can help elucidate the impact of the halogen substituents on the compound's activity and pharmacokinetic properties. nih.govaimspress.com
| Computational Technique | Application in Pyrazole Drug Discovery | Key Insights |
| Molecular Docking | Predicts the binding mode and affinity of pyrazole derivatives to biological targets. nih.govresearchgate.netnih.gov | Identifies key protein-ligand interactions, guides lead optimization. ijpbs.com |
| QSAR (Quantitative Structure-Activity Relationship) | Correlates the chemical structure of pyrazoles with their biological activity. ej-chem.orgmdpi.com | Predicts the activity of new compounds, informs the design of more potent analogs. nih.govaimspress.com |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of pyrazole-protein complexes over time. | Provides insights into the stability of binding and conformational changes. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity. | Guides the design of novel scaffolds with desired activity. |
Identification and Validation of Novel Biological Targets for Pyrazole Scaffolds
The versatility of the pyrazole scaffold allows for its interaction with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov A key area of future research is the identification and validation of novel biological targets for pyrazole derivatives, including halogenated compounds like this compound.
Recent studies have identified several promising targets for pyrazole-based compounds. For example, certain pyrazole derivatives have been shown to act as antagonists for the cannabinoid receptor CB1. nih.gov Others have demonstrated inhibitory activity against kinases such as AKT2/PKBβ, which is implicated in cancer. nih.govdundee.ac.uk Additionally, phenylpyrazole derivatives have been identified as selective inhibitors of MCL-1, an anti-apoptotic protein that is a key target in cancer therapy. nih.gov The presence of chlorophenyl groups in these molecules suggests that this compound could also exhibit activity against these or related targets. bibliotekanauki.pl
| Biological Target | Therapeutic Area | Example Pyrazole Scaffold |
| Cannabinoid Receptor 1 (CB1) | Neurological and psychiatric disorders | Biarylpyrazoles nih.gov |
| AKT2/PKBβ Kinase | Cancer | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles nih.govdundee.ac.uk |
| MCL-1 (Myeloid cell leukemia 1) | Cancer | Phenylpyrazole derivatives nih.gov |
| p38α Mitogen-Activated Protein Kinase (MAPK) | Inflammatory diseases | Fused pyrazoles mdpi.com |
| P-glycoprotein (P-gp) | Multidrug resistance in cancer | Pyrazolo[3,4-d]pyrimidines nih.gov |
Strategies for Overcoming Multidrug Resistance in Biological Systems
Multidrug resistance (MDR) is a significant challenge in the treatment of diseases like cancer, where cancer cells can become resistant to a wide range of chemotherapeutic agents. nih.gov One of the primary mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of the cell. nih.gov
Recent research has shown that certain pyrazole derivatives can act as inhibitors of P-gp, thereby reversing multidrug resistance. nih.gov For instance, pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors have been shown to directly interact with and inhibit the ATPase activity of P-gp, leading to increased intracellular concentrations of anticancer drugs. nih.gov This suggests a promising therapeutic strategy where halogenated pyrazoles could be used in combination with existing chemotherapeutics to overcome MDR. The reversible inhibition of P-gp is a particularly attractive feature, as it may reduce the potential for side effects associated with irreversible inhibitors. nih.gov
Exploration of Fragment-Based Drug Discovery and Lead Optimization for Halogenated Pyrazoles
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of novel lead compounds. nih.govutmb.edubiocompare.com This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov These initial hits are then grown or linked together to create more potent and selective lead compounds. nih.govdrugdiscoverychemistry.com
For halogenated pyrazoles, FBDD can be a valuable tool for identifying novel scaffolds and exploring new chemical space. rsc.org The pyrazole core itself can be considered a valuable fragment, and the chlorine atoms on this compound can be systematically modified to explore their impact on binding affinity and selectivity.
Lead optimization is a critical step in the drug discovery process, where an initial hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. sci-hub.stresearchgate.net For pyrazole derivatives, structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the pyrazole ring affect its biological activity. nih.govnih.govfrontiersin.org The introduction of halogen atoms, such as chlorine, can significantly impact a molecule's properties, including its lipophilicity, metabolic stability, and binding interactions. nih.gov Therefore, a systematic exploration of the SAR of halogenated pyrazoles is essential for the development of optimized drug candidates. mdpi.comresearchgate.net
Q & A
Q. How is the molecular structure of 3-(2'-chlorophenyl)-4-chloro-1H-pyrazole confirmed experimentally?
The structure is typically validated using single-crystal X-ray diffraction (SCXRD) with refinement via programs like SHELXL . For example, torsion angles and bond lengths derived from SCXRD data (e.g., C–Cl bond distances of ~1.74 Å and phenyl-pyrazole dihedral angles of 15–25°) confirm substituent positioning and planarity. SCXRD also resolves ambiguities in NMR data, such as distinguishing between para- and ortho-chloro isomers .
Q. What spectroscopic methods are used to characterize this compound, and how are spectral assignments validated?
- NMR : H and C NMR identify aromatic protons (δ 7.2–7.8 ppm) and pyrazole protons (δ 6.5–7.0 ppm). NOESY confirms spatial proximity of substituents .
- IR : Stretching frequencies for C–Cl (650–750 cm) and N–H (3150–3250 cm) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 242.01 for [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported for Mannich reactions involving this compound?
Discrepancies in yields (e.g., 70–98% in Mannich reactions) arise from reaction conditions. Optimize by:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the pyrazole nitrogen .
- Catalysis : Use Lewis acids (e.g., ZnCl) to activate formaldehyde intermediates .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
Q. What computational methods are employed to predict electronic properties and non-covalent interactions?
- DFT Calculations : B3LYP/6-311++G(d,p) basis sets optimize geometry and calculate HOMO-LUMO gaps (e.g., ~4.5 eV), indicating electrophilic reactivity .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts contribute 12–15% to crystal packing) .
Q. How do substituents influence the compound’s biological activity, and what assays validate these effects?
- Substituent Effects : Electron-withdrawing groups (e.g., –Cl) enhance binding to cannabinoid receptors (K < 100 nM) by stabilizing π-π stacking .
- Assays : Competitive radioligand binding (e.g., against [H]CP-55,940) and functional assays (e.g., inhibition of vas deferens contraction) confirm activity .
Q. What advanced crystallographic techniques address polymorphism or twinning in X-ray studies?
- Twinning Refinement : SHELXL’s TWIN/BASF commands model twinned data (e.g., pseudo-merohedral twinning) .
- High-Pressure Crystallography : Resolves polymorphism by comparing unit-cell parameters under varying conditions .
Q. How are multi-step synthetic routes optimized for derivatives, such as carboxamide analogs?
- Step Efficiency : Use one-pot reactions (e.g., condensation of pyrazole-3-carboxylic acid with amines) to reduce purification steps .
- Protection/Deprotection : Boc-protected intermediates improve regioselectivity in N-alkylation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
